molecular formula C17H24N2O4 B2959630 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid CAS No. 1695428-18-2

1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No. B2959630
M. Wt: 320.389
InChI Key: KPYWFDPHZHPYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, also known as Boc-Pip3, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Coupling Reactions and Synthesis of Derivatives

This compound serves as a critical intermediate in coupling reactions, enabling the synthesis of various substituted derivatives. For example, the coupling of arylboronic acids with partially reduced pyridine derivatives facilitates the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its role in the synthesis of complex organic molecules (Wustrow & Wise, 1991).

Asymmetric Synthesis

The compound is instrumental in asymmetric syntheses, such as the creation of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses start from basic amino acids and undergo various chemical transformations, illustrating the compound's versatility in generating enantiomerically pure substances (Xue et al., 2002).

Development of Bioactive Molecules

Research has shown the potential of 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in the development of bioactive molecules. For instance, its derivatives have been explored for their biological activities, such as substrates for enzyme interactions and inhibitors for specific biochemical pathways, thereby contributing to the advancement in medicinal chemistry (Rosowsky et al., 1994).

Structural Analysis and Conformation

Structural analysis of related dipeptides has provided insights into the conformational preferences of these molecules, which are crucial for understanding their biological activities and interactions. For example, studies on dipeptides containing pipecolic acid have revealed specific beta-turn conformations, contributing to the knowledge of peptide structure-function relationships (Didierjean et al., 2002).

Labeling and Sensing Applications

Innovative approaches to labeling and sensing using complexes formed with this compound have been developed. These methods enable the detection of specific ions or molecules, demonstrating its utility in analytical chemistry and diagnostic applications (Mundwiler et al., 2004).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-6-17(7-10-19,14(20)21)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYWFDPHZHPYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid

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